Madiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(3S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15?,16?,17?,18?,19?,20-/m0/s1 |
InChI Key |
WRWBCPJQPDHXTJ-QLMYBWCRSA-N |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |
Isomeric SMILES |
C[C@@]1(CCC2C1(CCC3C2CC=C4C3(CC[C@@H](C4)O)C)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |
Synonyms |
Madiol Methandriol Methylandrostenediol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Madiol
Retrosynthetic Analysis of the Madiol Core Structure
Retrosynthetic analysis of this compound, also known as androst-5-ene-3β,17β-diol, begins with the deconstruction of its tetracyclic androstane (B1237026) core. The most logical disconnections involve functional group interconversion (FGI) of the two hydroxyl groups at C-3 and C-17. This leads back to a key precursor, dehydroepiandrosterone (B1670201) (DHEA), which possesses a ketone at C-17 and a hydroxyl group at C-3. This transformation is a simplification based on the common and efficient semi-synthesis of this compound from readily available DHEA. nih.govnih.gov
A more fundamental, ab initio retrosynthetic approach would involve cleaving the carbon-carbon bonds of the steroid nucleus itself. Key strategies for constructing the cyclopentanoperhydrophenanthrene skeleton often involve sequential ring-forming reactions. For instance, a Diels-Alder disconnection could be envisioned for the formation of the B and C rings, breaking the tetracyclic system down into a simpler diene and dienophile. researchgate.net Further disconnection of the remaining rings through strategies like aldol (B89426) condensation or Michael addition can ultimately lead to acyclic precursors, representing a full total synthesis pathway.
Classical and Contemporary Total Synthesis Strategies for this compound
While the total synthesis of complex steroids is a classic challenge in organic chemistry, the most practical and widely used method for producing this compound is a semi-synthesis starting from more abundant natural steroids.
The most direct route is the reduction of dehydroepiandrosterone (DHEA). This classical approach leverages the natural availability of DHEA and focuses on the selective reduction of the C-17 ketone. nih.gov
Total synthesis strategies, while more complex, offer the flexibility to create unnatural isomers and analogues. Historical and contemporary approaches to the related androstane skeleton often employ powerful ring-forming reactions. A notable strategy involves an intramolecular Diels-Alder reaction to construct the C ring with high stereocontrol. researchgate.net Another classical approach involves the Robinson annulation to build the A and B rings, followed by the construction of the C and D rings through a series of cyclizations and stereochemical adjustments.
Regioselective and Stereoselective Synthetic Approaches
Control of regioselectivity and stereoselectivity is paramount in this compound synthesis. The androstane core contains multiple stereocenters, and their precise arrangement is critical for biological activity.
In the semi-synthesis from DHEA, the key step is the stereoselective reduction of the C-17 ketone. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) preferentially delivers a hydride ion to the less sterically hindered α-face of the steroid, resulting in the desired 17β-hydroxyl group. nih.gov The existing stereochemistry of the DHEA molecule directs the outcome of this transformation, an example of substrate-controlled stereoselectivity.
In total synthesis approaches, stereocontrol must be established at each ring-forming step. For example, in a Diels-Alder strategy, the geometry of the diene and the nature of the catalyst can be used to control the endo/exo selectivity and the syn/anti stereochemistry of the resulting ring junction. researchgate.net
Comparison of Synthetic Yields and Purity Profiles
| Parameter | Semi-Synthesis from DHEA | Total Synthesis (Representative Androstane) |
|---|---|---|
| Starting Material | Dehydroepiandrosterone (DHEA) | Simple acyclic or monocyclic precursors (e.g., methyl vinyl ketone, 2-methylcyclohexane-1,3-dione) researchgate.net |
| Key Steps | Stereoselective reduction of C-17 ketone nih.gov | Diels-Alder reaction, Aldol condensation, Robinson annulation researchgate.netresearchgate.net |
| Overall Yield | Very high (e.g., 99%) nih.gov | Low to moderate (multi-step sequences) |
| Stereochemical Purity | High, controlled by the steroid substrate | Dependent on the stereoselectivity of each step; may produce mixtures of isomers |
| Complexity | Low (typically 1-2 steps) | High (often >10 steps) |
Synthesis of this compound Analogues and Isomers for Structure-Activity Relationship (SAR) Studies
The synthesis of this compound analogues is crucial for developing new therapeutic agents and understanding the structural requirements for its biological activities. Modifications typically target the hydroxyl groups at C-3 and C-17, the double bond at C-5, and other positions on the steroid nucleus.
A common strategy involves the esterification of the hydroxyl groups. For instance, derivatives such as this compound 3-propionate, 3-butanoate, and 3,17-dipropionate have been synthesized by reacting this compound with the corresponding acid anhydrides or acid chlorides. nih.gov These modifications can alter the compound's pharmacokinetic properties. The synthesis of more complex analogues, including organometallic derivatives, has also been explored to create compounds with novel activities, such as antiproliferative effects. researchgate.net
Design Principles for Novel Androstene Derivatives
The design of novel androstene derivatives based on the this compound scaffold is guided by structure-activity relationship (SAR) studies aimed at optimizing a desired biological effect, such as enzyme inhibition or receptor binding. General principles derived from studies on anabolic steroids and other modified androgens provide a framework for these designs. wikipedia.org
Key design principles include:
Modification of the A-ring: Introducing substituents at the C-4 position or removing the C-3 hydroxyl can significantly impact activity. For example, in the development of aromatase inhibitors, it was found that the C-3 carbonyl group is not essential for activity, but a planar A/B-ring system is preferred. nih.gov
Modification of the D-ring: Altering the D-ring, for instance by expanding it to a six-membered lactone, has been shown to decrease inhibitory potency against aromatase, indicating the D-ring structure is critical for binding. nih.gov
Alkylation at C-17: The addition of a C-17α alkyl group is a well-known strategy to increase the oral bioavailability of steroids, although it can also introduce hepatotoxicity. wikipedia.org
Removal of the C-19 Methyl Group: This modification, leading to 19-nor steroids, can increase the ratio of anabolic to androgenic activity. wikipedia.org
| Modification | Position(s) | Observed Effect on Activity | Reference |
|---|---|---|---|
| Removal of C-19 methyl | C-19 | Increases anabolic-to-androgenic ratio | wikipedia.org |
| Addition of C-17α alkyl group | C-17 | Improves oral bioavailability; confers hepatotoxicity | wikipedia.org |
| Introduction of C1=C2 double bond | C-1, C-2 | Increases metabolic stability; reduces estrogenicity | wikipedia.org |
| Planarity of A/B-rings | - | Required for some enzyme inhibitory activities (e.g., aromatase) | nih.gov |
| D-ring expansion (e.g., to lactone) | D-ring | Decreases aromatase inhibitory potency | nih.gov |
Stereochemical Control in Analogue Synthesis
As with the synthesis of the core structure, stereochemical control is a critical consideration when preparing this compound analogues. The biological activity of steroids is highly dependent on their three-dimensional shape, and even minor changes in stereochemistry can lead to a complete loss of function or a switch in activity.
In the synthesis of analogues, the rigid, pre-defined stereochemistry of the this compound starting material exerts significant substrate control over subsequent reactions. youtube.com Reagents will preferentially approach the steroid from the less hindered face, dictating the stereochemical outcome of additions or substitutions.
When creating new stereocenters, for example in the synthesis of dioxime ethers from the related 4-androstene-3,17-dione, different geometric isomers (e.g., E,E- and Z,Z-isomers) can be formed. nih.gov The separation and independent biological evaluation of these pure isomers are essential for establishing a clear SAR, as they may possess vastly different pharmacological profiles. This underscores the necessity of developing synthetic methods that either selectively produce a single desired stereoisomer or allow for the efficient separation of the resulting isomeric mixture. nih.gov
Derivatization Reactions for Analytical and Mechanistic Probes
The chemical modification of this compound into various derivatives serves as a powerful tool for elucidating its biological functions and for the development of analytical reagents. These derivatization reactions are strategically designed to introduce specific chemical moieties that can act as reporter tags for biological assays or to systematically alter functional groups to probe and modulate the compound's binding properties with its biological targets, primarily the androgen receptor (AR).
Introduction of Reporter Tags for Biological Assays
To facilitate the detection, quantification, and visualization of this compound in biological systems, reporter tags can be covalently attached to its steroid scaffold. These tags are typically molecules with unique properties that are easily detectable, such as fluorescence, biotin (B1667282) affinity, or radioactivity. The derivatization process must be carefully designed to ensure that the introduction of the reporter tag does not significantly impair the biological activity of the parent this compound molecule.
Common strategies for introducing reporter tags onto steroid molecules like this compound involve targeting the hydroxyl groups at the C-3 and C-17 positions, as these are generally the most reactive sites for chemical modification.
Fluorescent Labeling: Fluorescent dyes can be attached to this compound to create probes for use in fluorescence microscopy, flow cytometry, and fluorescence polarization assays. These techniques allow for the visualization of this compound's subcellular localization and its binding to the androgen receptor in real-time. The choice of fluorophore depends on the specific application, with considerations for factors such as excitation and emission wavelengths, quantum yield, and photostability. The covalent attachment is typically achieved through the formation of an ester or ether linkage with one of the hydroxyl groups of this compound.
Biotinylation: Biotin is a small molecule that exhibits an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. wikipedia.orgthermofisher.com By attaching a biotin tag to this compound, a versatile probe can be created for use in a wide range of affinity-based assays, including enzyme-linked immunosorbent assays (ELISAs), Western blotting, and affinity chromatography for the purification of this compound-binding proteins. wikipedia.orgthermofisher.comelsevierpure.com The linkage of biotin to this compound is often accomplished using a biotinylation reagent that reacts with the hydroxyl groups. thermofisher.com
Below is a table summarizing potential reporter tags and their hypothetical attachment points on the this compound structure for the development of biological assay probes.
| Reporter Tag | Reactive Group on Tag | Potential Attachment Site on this compound | Linkage Type | Potential Application |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | C-17 hydroxyl | Thiocarbamate | Fluorescence Microscopy, Flow Cytometry |
| Rhodamine B isothiocyanate | Isothiocyanate | C-17 hydroxyl | Thiocarbamate | Fluorescence Polarization Assays |
| Biotin-NHS ester | N-hydroxysuccinimide ester | C-17 hydroxyl | Ester | ELISA, Western Blotting, Affinity Purification |
| Dansyl chloride | Sulfonyl chloride | C-17 hydroxyl | Sulfonate ester | Fluorescence Spectroscopy |
This table presents hypothetical derivatization strategies for this compound based on common methodologies for steroid labeling. Specific reaction conditions would need to be optimized.
Functional Group Modifications for Modulating Binding Properties
The modification of this compound's functional groups is a key strategy in medicinal chemistry to investigate its structure-activity relationships (SAR) and to develop analogs with altered binding affinities and selectivities for the androgen receptor. drugdesign.org By systematically changing the chemical properties of the this compound scaffold, researchers can gain insights into the key molecular interactions that govern its binding to the receptor's ligand-binding pocket.
Esterification and Etherification of Hydroxyl Groups: The hydroxyl groups at the C-3 and C-17 positions of this compound are critical for its interaction with the androgen receptor. Esterification or etherification of these groups can significantly impact binding affinity. nih.govnih.gov Introducing bulky or electron-withdrawing groups can either enhance or diminish binding, depending on the specific nature of the modification and its interaction with the amino acid residues in the ligand-binding pocket. For example, long-chain fatty acid esters at the C-17 position have been shown to prolong the in vivo activity of other androgens.
Modification of the A-Ring: The A-ring of the steroid nucleus is another important region for receptor interaction. Modifications such as the introduction of substituents or alterations to the ring structure can influence binding affinity and selectivity. For instance, the introduction of methyl or halogen groups can alter the electronic and steric properties of the molecule, potentially leading to changes in receptor binding.
Substitution at Other Positions: While less common, modifications at other positions on the steroid backbone can also be explored to fine-tune the binding properties of this compound analogs. These modifications can provide valuable information about the topography of the androgen receptor's ligand-binding domain.
The following table provides a summary of hypothetical functional group modifications on this compound and their potential impact on androgen receptor binding affinity, based on established principles of steroid-receptor interactions.
| Modification Type | Position | Specific Modification | Predicted Effect on Androgen Receptor Binding Affinity | Rationale |
| Esterification | C-17 | Acetate | Decrease | Increased steric hindrance in the binding pocket. |
| Etherification | C-17 | Methyl ether | Decrease | Loss of a key hydrogen bond donor (the hydroxyl group). |
| Alkylation | C-17α | Methyl group | Increase | Enhanced stabilization within the hydrophobic ligand-binding pocket. |
| Halogenation | C-2 | Fluoro group | Variable | Can alter electronic properties and potentially form halogen bonds with the receptor, but may also introduce unfavorable steric interactions. |
This table outlines hypothetical structure-activity relationships for this compound derivatives based on general knowledge of steroid-androgen receptor interactions. The actual effects would need to be determined experimentally.
Molecular and Cellular Pharmacology of Madiol
Characterization of Molecular Mechanisms of Action
The molecular interactions of Madiol with cellular components, particularly the androgen receptor (AR), are central to its biological activity. These interactions initiate a cascade of events that modulate gene expression and cellular function.
This compound exhibits a high selectivity for the androgen receptor (AR). nih.govnih.gov Receptor binding assays have demonstrated that while it binds selectively to the AR, its binding to the progesterone (B1679170) receptor (PR) is low. nih.govnih.gov The potency of this compound to transactivate AR-dependent reporter gene expression has been shown to be approximately half that of dihydrotestosterone (B1667394) (DHT). nih.govnih.govnih.gov In animal studies, desoxymethyltestosterone has been found to bind to the AR with about half the strength of DHT. wikipedia.org
Interactive Data Table: Relative Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (vs. DHT) | Potency in AR Transactivation (vs. DHT) |
| This compound (DMT) | ~50% | ~50% |
| Dihydrotestosterone (DHT) | 100% | 100% |
Note: This table is based on data from in vitro and animal studies and provides an approximate comparison.
The transcriptional activity of the androgen receptor is modulated by the recruitment of co-activator and co-repressor proteins. oup.com Upon ligand binding, the AR undergoes a conformational change that facilitates the binding of co-activators, which in turn promote the transcription of target genes. oup.com Conversely, in the absence of an agonist or in the presence of an antagonist, the AR may interact with co-repressors to inhibit gene transcription.
In addition to the classical genomic pathway that involves gene transcription, androgens can also elicit rapid, non-genomic effects. nih.govnih.govnih.govoup.comresearchgate.netsemanticscholar.org These effects are mediated by AR located at the cell membrane or in the cytoplasm, leading to the activation of various signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov These non-genomic actions can influence cellular processes like proliferation and differentiation independently of gene transcription. nih.govnih.gov
Specific research on the modulation of non-genomic signaling pathways by this compound in cellular models is currently limited. It is hypothesized that, like other androgens, this compound may be capable of initiating rapid signaling events through membrane-associated AR. However, further in vitro studies are required to confirm and characterize the specific non-genomic signaling pathways modulated by this compound and their downstream cellular consequences.
Cellular Responses and Biological Processes Modulated by this compound
The interaction of this compound with the androgen receptor ultimately leads to changes in cellular behavior, including differentiation and proliferation, and alters the cellular proteome and transcriptome.
The anabolic effects of androgens on muscle and bone are well-documented. nih.gov In vitro studies with other androgens have shown direct effects on the proliferation and differentiation of both myoblasts and osteoblasts. nih.gov For instance, androgens can stimulate the proliferation of osteoblastic cells and induce the expression of differentiation markers like alkaline phosphatase. nih.gov
However, there is a notable lack of specific in vitro studies investigating the direct effects of this compound on myogenic and osteogenic cellular differentiation and proliferation. While in vivo studies in rats have demonstrated the anabolic activity of this compound on muscle tissue, dedicated in vitro experiments are necessary to delineate its direct cellular effects and to quantify its impact on myoblast and osteoblast proliferation and differentiation rates. nih.gov
In vivo studies have provided some insights into the transcriptomic and proteomic changes induced by this compound. In orchiectomized rats, administration of this compound, similar to testosterone (B1683101), resulted in a stimulation of insulin-like growth factor 1 (IGF-1) and myostatin mRNA expression in the gastrocnemius muscle. nih.govnih.gov
Furthermore, proteomic analysis of the gastrocnemius muscle in these rats revealed that this compound modulates the expression of myosin heavy chain (MHC) isoforms. Specifically, this compound treatment led to a significant up-regulation of MHC IId/x and a significant down-regulation of MHC IIb, a pattern also observed with testosterone propionate (B1217596) treatment. oup.com These findings suggest that this compound influences muscle fiber type composition at the protein level.
Interactive Data Table: Gene Expression Changes in Rat Gastrocnemius Muscle with this compound Treatment
| Gene | Change in Expression |
| IGF-1 mRNA | Stimulated |
| Myostatin mRNA | Stimulated |
Interactive Data Table: Myosin Heavy Chain (MHC) Isoform Protein Expression Changes in Rat Gastrocnemius Muscle with this compound Treatment
| MHC Isoform | Change in Expression |
| MHC IId/x | Significantly Up-regulated |
| MHC IIb | Significantly Down-regulated |
While these in vivo findings are valuable, comprehensive transcriptomic and proteomic analyses of this compound-treated cells in controlled in vitro settings are needed to fully understand the direct cellular responses and to identify the complete spectrum of genes and proteins regulated by this synthetic steroid.
Impact on Specific Enzyme Activities and Metabolic Pathways in Cell Lines
This compound (Androst-5-ene-3β,17β-diol) is a key intermediate in the steroidogenic pathway, positioned between the precursor dehydroepiandrosterone (B1670201) (DHEA) and the androgen testosterone. wikipedia.orgnih.gov Its impact on cellular metabolism is primarily understood through its role as a substrate for steroid-metabolizing enzymes. The metabolic fate of this compound and its influence on related pathways have been investigated in various cancer cell lines, which express the necessary enzymatic machinery for steroid conversion.
The primary enzymes that act upon this compound are 17β-hydroxysteroid dehydrogenase (17β-HSD), which can convert it to testosterone, and 3β-hydroxysteroid dehydrogenase (3β-HSD), which is involved in its synthesis from DHEA. nih.gov The expression and activity of these and other steroidogenic enzymes in specific cell lines determine how this compound influences the local steroid environment.
Research using human prostate cancer cell lines has demonstrated the capacity of these cells to metabolize adrenal precursors. For instance, the LNCaP cell line is capable of converting DHEA into downstream androgens, including androstenediol (B1197431) and testosterone, indicating active 17β-HSD and 3β-HSD pathways. tandfonline.com In contrast, the DU145 prostate cancer cell line metabolizes DHEA primarily to androstenediol. tandfonline.com The presence of this compound in these systems would serve as a substrate, directly influencing the production rates of other androgens.
In breast cancer cell lines, the metabolism of related C19 steroids like androstenedione (B190577) has been well-characterized. The estrogen-responsive MCF-7 cell line, for example, actively metabolizes androstenedione into various metabolites, including androsterone (B159326) and androstanediol. nih.gov This line also possesses aromatase activity, which converts androgens to estrogens. nih.gov The introduction of this compound into such a system would likely engage these same pathways, potentially being converted to testosterone and subsequently to estrogens, thereby affecting estrogen-regulated metabolic processes. The activity of 5α-reductase, which converts testosterone to the more potent dihydrotestosterone (DHT), is another critical enzymatic step that varies between cell lines and would be influenced by the availability of this compound as a precursor. nih.gov
The following table summarizes the activity of key steroidogenic enzymes in representative cancer cell lines, which dictates the metabolic impact of this compound.
| Cell Line | Cancer Type | Key Enzyme Activities | Resulting Metabolic Shift |
| LNCaP | Prostate | High 3β-HSD, 17β-HSD, 5α-reductase | Converts DHEA and this compound toward potent androgens like DHT. tandfonline.com |
| DU145 | Prostate | Active 17β-HSD | Metabolizes DHEA primarily to this compound. tandfonline.com |
| MCF-7 | Breast (ER+) | Aromatase, 5α-reductase, 17β-HSD | Converts androgens to estrogens; high 5α-reductase activity. nih.govnih.gov |
| ZR-75-1 | Breast (ER+) | Low Aromatase, High 5α-reductase | Low estrogen formation from androgens; high conversion to 5α-reduced metabolites. nih.gov |
Interplay with Other Nuclear Hormone Receptors in Research Systems
This compound exhibits complex pharmacology through its ability to interact with multiple nuclear hormone receptors, most notably the Estrogen Receptor (ER) and the Androgen Receptor (AR). This dual activity allows it to elicit different, and sometimes opposing, biological effects depending on the cellular context and the presence of other hormones.
In estrogen receptor-positive (ER+) breast cancer cell lines such as ZR-75-1 and T-47D, this compound has been shown to act as an estrogen agonist. h-its.org It binds to estrogen receptors and stimulates cell proliferation in a manner similar to, though less potent than, estradiol. h-its.org This estrogenic activity is a well-documented characteristic of this compound, which can bind to both ERα and ERβ isoforms. wikipedia.org
Conversely, this compound also demonstrates significant interplay with the Androgen Receptor. Research has revealed that in the presence of estradiol, this compound can inhibit estrogen-stimulated proliferation of breast cancer cells. h-its.org This inhibitory effect was shown to be mediated through the AR, as it could be reversed by the addition of an anti-androgen. h-its.org This suggests that this compound can function as an AR agonist in this context, counteracting the proliferative signals from the ER. This dual-receptor activity highlights a significant mode of nuclear receptor crosstalk, where this compound's binding to the AR can modulate the transcriptional activity of the ER. Further studies have demonstrated that this compound can activate AR target genes in human prostate cancer cells, and this activity can be enhanced by AR coactivators such as ARA70. nih.gov
The relative binding affinity of this compound to these receptors is a key determinant of its action. Its affinity for ERs is lower than that of estradiol, while its affinity for the AR is lower than that of dihydrotestosterone (DHT). h-its.org
The following table presents the relative binding preference of this compound and other relevant steroids to the Estrogen and Androgen Receptors, as determined in competitive binding assays. h-its.org
| Steroid | Receptor Binding Preference |
| Estradiol (E2) | ER >>>> AR |
| Estrone (E1) | ER >>> AR |
| This compound (ADIOL) | ER > AR |
| 5α-androstane-3β,17β-diol (3β-DIOL) | ER > AR |
| Testosterone (T) | AR >> ER |
| Dihydrotestosterone (DHT) | AR >>>> ER |
Theoretical Models of this compound-Receptor Interactions (e.g., Computational Docking, Molecular Dynamics)
While extensive experimental data exists, theoretical and computational models provide deeper insights into the specific molecular interactions that govern this compound's binding to nuclear receptors. Methodologies such as computational docking and molecular dynamics simulations are powerful tools for visualizing and analyzing these interactions at an atomic level.
Computational Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein (receptor). endocrine-abstracts.orgnih.gov For this compound, docking studies would model its insertion into the ligand-binding domain (LBD) of the Androgen Receptor and Estrogen Receptor. These models predict the specific amino acid residues that this compound interacts with and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).
Although specific published docking studies focusing solely on this compound are limited, analyses of other steroids binding to the AR and ER provide a clear framework for its expected interactions. In the AR, key residues such as Asn705, Arg752, and Thr877 are crucial for forming hydrogen bonds with natural androgens like testosterone and DHT. nih.gov A docking model of this compound would likely show its hydroxyl groups at the 3β and 17β positions forming similar hydrogen bonds with these or adjacent residues, stabilizing its position within the LBD.
Molecular Dynamics (MD) Simulation
Molecular dynamics simulations offer a more dynamic view compared to the static picture provided by docking. MD simulations calculate the physical movements of atoms and molecules over time, allowing researchers to observe the stability of the ligand-receptor complex and any conformational changes the receptor undergoes upon binding. h-its.orgacs.org
An MD simulation of a this compound-receptor complex would begin with a docked pose and simulate its behavior over nanoseconds. For the Estrogen Receptor, MD simulations have been used to understand how ligand binding affects the conformation of key structural elements, such as helix 12. acs.orgmdpi.comoup.com The positioning of helix 12 is critical for determining whether the receptor will be transcriptionally active (agonist conformation) or inactive (antagonist conformation). A simulation could elucidate how this compound's structure stabilizes the agonist conformation of the ER.
Similarly, an MD simulation of this compound bound to the Androgen Receptor could provide a structural basis for its observed functional antagonism in breast cancer cells. h-its.orgscilit.com The simulation could reveal how this compound's binding alters the surface of the AR's LBD, preventing the recruitment of coactivators necessary for transcription, thereby explaining its ability to inhibit estrogen-driven growth. h-its.org These theoretical models are invaluable for rationalizing experimental findings and guiding the design of future studies.
Preclinical Investigation and Mechanistic in Vivo Studies of Madiol
Pharmacokinetic Disposition and Metabolic Transformations in Animal Models
Methandriol (B1676360), also known by the brand name Madiol, is a synthetically produced anabolic-androgenic steroid (AAS) derived from the endogenous prohormone androstenediol (B1197431). Characterized as a 17α-alkylated AAS, its chemical structure is 17α-methylandrost-5-ene-3β,17β-diol. Preclinical investigations in animal models have been fundamental in elucidating its pharmacokinetic profile and metabolic fate.
Absorption and Distribution Profiles in Rodent Models
As a 17α-alkylated anabolic steroid, Methandriol is designed to be orally active. This structural modification inhibits extensive first-pass metabolism in the liver, allowing for greater bioavailability after oral administration compared to non-alkylated steroids. wikipedia.org Following oral ingestion in rodent models, Methandriol is absorbed from the gastrointestinal tract.
Once in systemic circulation, like other AAS, Methandriol is distributed to various tissues. Its effects are mediated through interaction with androgen receptors present in target tissues, including skeletal muscle and bone. Due to its lipophilic nature, it is expected to distribute into adipose tissue, which can act as a reservoir and contribute to its duration of action. Specific quantitative data on tissue distribution and plasma protein binding in rodent models remain limited in publicly available literature.
Hepatic and Extra-hepatic Metabolism Pathways and Metabolite Identification
The metabolism of Methandriol, particularly in the context of doping control in sport animals like horses, has been a subject of investigation. These studies provide insights into the biotransformation pathways that are likely shared across mammalian species, including rodents.
The primary site of metabolism for steroids is the liver, involving Phase I (functionalization) and Phase II (conjugation) reactions. For Methandriol, a significant finding is that the parent compound can be detected in urine, indicating that a portion of the administered dose is excreted without modification. oup.comnih.gov
Research in horses has identified that Methandriol shares common metabolites with other structurally related 17α-methyl steroids such as 17α-methyltestosterone and mestanolone. oup.comnih.gov This suggests that the metabolic pathways for these compounds are similar. The identification of these common metabolites is crucial for anti-doping screening.
Identified urinary metabolites in animal models suggest that the metabolic transformations of Methandriol include hydroxylation and other oxidative reactions. The resulting metabolites are then typically conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in the urine. researchgate.net
| Compound | Metabolite | Animal Model | Key Findings |
| Methandriol | Parent Steroid | Horse | Detected unchanged in urine. oup.comnih.gov |
| Methandriol | Common metabolites with 17α-methyltestosterone and mestanolone | Horse | Indicates shared metabolic pathways among 17α-alkylated steroids. oup.comnih.gov |
Elimination Kinetics in Preclinical Species
The elimination of Methandriol and its metabolites occurs primarily through the kidneys via urine. The detection of both the parent steroid and its metabolites in urine confirms this route of excretion. oup.comnih.gov
Detailed pharmacokinetic parameters such as the elimination half-life, clearance rate, and volume of distribution for Methandriol in rodent models are not extensively documented in the available scientific literature. However, the general principles of steroid elimination would apply. The rate of elimination is influenced by the extent of its metabolism and the efficiency of renal clearance of the parent drug and its conjugated metabolites. The detection window for Methandriol and its metabolites in urine is a key focus in anti-doping research and can extend for several days post-administration. biomedres.us
Pharmacodynamic Effects in Animal Models for Mechanistic Insights
The pharmacodynamic effects of Methandriol are characterized by its anabolic and androgenic activities, which have been investigated in various animal models to understand its mechanism of action on target tissues.
Investigation of Androgenic Effects in Target Tissues
Methandriol, like other AAS, exerts androgenic effects, which are responsible for the development of male secondary sexual characteristics. In preclinical studies, the androgenic potential of a steroid is often assessed by observing its effect on the growth of androgen-dependent tissues, such as the prostate and seminal vesicles in castrated male rodents.
While specific comparative studies detailing the androgenic potency of Methandriol in rodent models are scarce, it is generally considered to have moderate androgenic properties. smolecule.com The virilizing effects of Methandriol have been noted to be almost as significant as comparable doses of testosterone (B1683101) propionate (B1217596) and methyltestosterone (B1676486) in women, which suggests a notable level of androgenic activity. wikipedia.org
Assessment of Anabolic Properties in Muscle and Bone Models
The primary rationale for the use and investigation of AAS like Methandriol is their anabolic activity, which promotes tissue growth, particularly in skeletal muscle and bone.
In animal models, the anabolic effects are typically evaluated by measuring increases in body weight and the wet weight of specific muscles, such as the levator ani muscle in rats, a commonly used indicator of anabolic activity. Studies on other anabolic steroids have demonstrated their ability to increase muscle mass and protein synthesis. nasa.govnih.gov Methandriol is expected to act through similar mechanisms, primarily by binding to and activating androgen receptors in muscle cells, leading to an increase in protein synthesis and muscle hypertrophy. smolecule.com
Endocrine System Perturbations in Research Animals
There is a notable absence of specific in vivo studies detailing the effects of this compound on the endocrine systems of research animals. Consequently, no data is available to populate a detailed analysis or data table on hormonal perturbations. General knowledge of anabolic-androgenic steroids (AAS) suggests that they can influence the hypothalamic-pituitary-gonadal axis, potentially suppressing endogenous testosterone production and altering levels of other hormones. However, without specific studies on this compound, any discussion of its precise effects remains speculative.
Development and Validation of Animal Models for this compound Research
The development and validation of specific animal models for the study of this compound have not been described in the available scientific literature. While general animal models are widely used in steroid research, there is no information on models that have been specifically developed or validated to study the unique pharmacological effects of this compound. The process of validating an animal model is crucial for ensuring that the data generated is relevant and translatable to other species. The absence of this information for this compound further underscores the limited preclinical research conducted on this specific compound.
Advanced Analytical Chemistry for Madiol Research
High-Resolution Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices
The analysis of Madiol and its metabolites in biological samples such as plasma, urine, and tissue homogenates presents a significant challenge due to the complexity of the matrix and the often low concentrations of the analytes. High-resolution chromatographic techniques coupled with sensitive detection methods are indispensable for achieving the required selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. This process also often improves the chromatographic properties and mass spectrometric fragmentation of the analytes, leading to enhanced sensitivity and selectivity.
The derivatization of this compound typically involves the conversion of its hydroxyl groups into more volatile ethers or esters. A common approach is silylation, where a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly lowers the boiling point and increases the thermal stability of the this compound molecule.
Following derivatization, the sample is introduced into the GC, where the components are separated based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification.
For quantitative analysis, a stable isotope-labeled internal standard of this compound is often employed to correct for variations in sample preparation and instrument response. By monitoring specific ions of both the analyte and the internal standard, a calibration curve can be constructed to accurately determine the concentration of this compound and its metabolites in the biological sample.
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium (1.0 mL/min) |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (1 min), then 15 °C/min to 300 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Monitored Ions (m/z) | Specific fragment ions for derivatized this compound and internal standard |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the trace analysis of non-volatile compounds like this compound in biological matrices. Its high sensitivity, selectivity, and specificity make it particularly suitable for quantifying low-level analytes in complex samples without the need for derivatization.
In LC-MS/MS, the sample is first subjected to liquid chromatography, typically using a reversed-phase column, to separate this compound from other components in the biological matrix. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the analyte with minimal fragmentation.
The tandem mass spectrometry aspect involves two stages of mass analysis. In the first stage (MS1), the precursor ion (the molecular ion of this compound) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity, as only compounds that produce a specific precursor-product ion transition are detected.
The use of a stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS/MS. This standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and precise measurement of the analyte concentration.
Table 2: Representative LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Linear gradient from 10% to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor ion (M+H)+ -> Product ion |
| Collision Energy | Optimized for the specific this compound transition |
| Dwell Time | 100 ms |
Advanced Spectrometric Approaches for Structural Elucidation and Purity Assessment
Spectrometric techniques are fundamental for the unambiguous identification and structural characterization of this compound and for assessing its purity. These methods provide detailed information about the molecular structure, functional groups, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like this compound, which contains multiple stereocenters, NMR is particularly crucial for determining the relative and absolute stereochemistry.
¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule, including their connectivity through scalar coupling (J-coupling). The chemical shift (δ) of a proton is influenced by the electron density around it, while the coupling constant provides information about the dihedral angle between adjacent protons, which is vital for stereochemical assignments.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment, offering further confirmation of the molecular structure.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the complete connectivity of the molecule. COSY identifies proton-proton couplings, while HSQC correlates directly bonded protons and carbons. HMBC reveals long-range correlations between protons and carbons, helping to piece together the entire molecular structure. For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable. NOE is a through-space interaction between protons that are in close proximity, regardless of their bonding connectivity. The observation of NOE correlations between specific protons can help to determine their relative spatial arrangement and thus the stereochemistry of the molecule.
Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Isomer in CDCl₃
| Position | δ ¹³C (ppm) | δ ¹H (ppm) (Multiplicity, J in Hz) |
| C-1 | 38.5 | 1.85 (m), 1.20 (m) |
| C-2 | 30.1 | 1.60 (m) |
| C-3 | 72.8 | 3.65 (t, J = 8.5) |
| C-4 | 42.3 | 2.10 (m) |
| C-5 | 140.2 | - |
| ... | ... | ... |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic structure of a molecule, respectively.
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification. In the case of this compound, the IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. Absorptions corresponding to C-H stretching and bending vibrations would also be present.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is dependent on the electronic structure of the molecule. For this compound, which may contain chromophores such as double bonds, the UV-Vis spectrum can be used to confirm the presence of these features and can be useful for quantitative analysis using the Beer-Lambert law.
Table 4: Expected Spectroscopic Data for this compound Characterization
| Spectroscopic Technique | Characteristic Feature | Interpretation |
| IR Spectroscopy | Broad band at ~3400 cm⁻¹ | O-H stretching of hydroxyl groups |
| Bands at ~2900-3000 cm⁻¹ | C-H stretching of alkyl groups | |
| UV-Vis Spectroscopy | λmax at a specific wavelength | Indicates the presence of chromophores (e.g., C=C) |
Isotopic Labeling Strategies for Metabolic Tracing Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. By replacing one or more atoms in the this compound molecule with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can follow the labeled molecule and its metabolites through various metabolic pathways.
The isotopically labeled this compound is administered to a biological system, and samples are collected over time. These samples are then analyzed using mass spectrometry (GC-MS or LC-MS/MS). The mass spectrometer can distinguish between the labeled and unlabeled molecules based on their mass difference. By monitoring the appearance of the isotopic label in various metabolites, it is possible to elucidate the metabolic pathways of this compound, identify its major metabolites, and quantify the rates of metabolic conversion.
This approach provides invaluable insights into the pharmacokinetics and metabolism of this compound, helping to understand its mechanism of action and potential for bioactivation or detoxification.
Table 5: Common Isotopes Used in this compound Metabolic Tracing
| Isotope | Natural Abundance (%) | Application in this compound Research |
| ²H (Deuterium) | 0.015 | Tracing metabolic pathways, quantifying metabolic rates |
| ¹³C | 1.1 | Elucidating metabolic transformations, flux analysis |
| ¹⁵N | 0.37 | If this compound contains nitrogen, tracing nitrogen metabolism |
| ¹⁸O | 0.20 | Investigating hydroxylation and other oxygenation reactions |
Development of Robust Analytical Methodologies for Preclinical Research Samples
The accurate quantification of this compound (also known as 5-androstenediol) in preclinical research samples is fundamental to understanding its pharmacokinetics, metabolism, and efficacy. Given the low physiological concentrations of many steroid hormones and the complexity of biological matrices such as plasma, serum, and tissue homogenates, the development of highly sensitive, specific, and robust analytical methodologies is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis in this context, offering superior performance over traditional immunoassays.
Robust analytical methods for this compound in preclinical samples are characterized by meticulous validation of several key parameters to ensure data integrity and reliability. These parameters typically include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Sample Preparation: The initial step in the bioanalytical workflow involves the extraction of this compound from the complex biological matrix. Common techniques employed for steroid analysis include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE utilizes immiscible solvents to partition the analyte from the sample, while SPE employs a solid sorbent to bind and elute the analyte, effectively removing interfering substances. The choice of extraction method depends on the specific matrix, the required level of cleanliness, and the desired sample throughput. For instance, a simple protein precipitation might be followed by LLE or SPE for further cleanup.
Chromatographic Separation: Following extraction, chromatographic separation is performed to resolve this compound from other endogenous compounds and potential metabolites. Ultra-high-performance liquid chromatography (UPLC) is often favored for its ability to provide rapid and high-resolution separations. The selection of the stationary phase (e.g., C18 column) and mobile phase composition is optimized to achieve symmetric peak shapes and adequate retention for this compound, ensuring it is well-separated from any interfering peaks.
Mass Spectrometric Detection: Detection and quantification are typically achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound. The ionization source is often atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). For steroids that exhibit poor ionization efficiency, chemical derivatization may be employed to enhance the signal and improve the limit of quantification.
Method Validation: A comprehensive validation process is critical to demonstrate that the analytical method is fit for its intended purpose. The validation assesses the following:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ).
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. For steroid analysis, LLOQs in the low picogram per milliliter (pg/mL) range are often required.
Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte. This is a critical parameter in LC-MS/MS and is assessed to ensure that the matrix does not cause ion suppression or enhancement, which could lead to inaccurate quantification.
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability).
The following table summarizes typical validation parameters for the quantification of this compound and other related steroids in preclinical and biological samples using LC-MS/MS, based on findings from various research studies.
| Parameter | Method | Matrix | Validation Findings |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | Biological Fluids | Reported LLOQ for 5-androstenediol is as low as 12 pg/mL. science.govscience.govscience.gov |
| Linearity | LC-MS/MS | Serum | Good linearity with a coefficient of determination (R²) > 0.99 has been demonstrated for a panel of sulfated steroids. science.gov |
| Accuracy | LC-MS/MS | Biological Fluids | Accuracy of quality controls has been shown to be in accordance with regulatory agency guidelines. science.govscience.govscience.gov |
| Precision | UPLC-MS/MS | Tissue Homogenate | Intra- and inter-day precision within 14% has been achieved for analytes in plasma. science.gov |
| Recovery | UPC²-MS/MS | Serum | Average recovery for a panel of steroids was found to be 102.42%. researchgate.net |
| Matrix Effect | UPC²-MS/MS | Serum | Matrix effects were reported to be within an acceptable range of -15.25% to 14.25%. researchgate.net |
| Process Efficiency | UPC²-MS/MS | Serum | The overall process efficiency for a steroid panel averaged 101.79%. researchgate.net |
Madiol As a Chemical Biology Probe and Scaffold
Application in Receptor Biology to Elucidate Steroid Receptor Function
Steroid receptors are intracellular transcription factors that regulate gene expression upon binding to their cognate steroid hormones. nih.gov The study of these receptors is crucial for understanding numerous physiological processes. Chemical probes are essential tools in this endeavor, allowing researchers to modulate and study biological systems. dntb.gov.ua
The utility of a compound as a probe for steroid receptor function depends on its binding affinity and selectivity. While Madiol is structurally related to endogenous androgens and estrogens, its specific binding profile across the full panel of steroid receptors (including androgen, estrogen, progesterone (B1679170), glucocorticoid, and mineralocorticoid receptors) is not extensively detailed in publicly available literature. Conceptually, this compound could be used to investigate the ligand-binding domain of these receptors, helping to elucidate how different structural features of a steroid influence receptor activation or inhibition. For instance, by comparing this compound's effects to those of well-characterized steroids, researchers could infer the importance of the specific hydroxyl group positioning on the androstane (B1237026) skeleton for receptor interaction and subsequent conformational changes that lead to gene transcription. mdpi.comnih.gov However, detailed studies employing this compound specifically for this purpose are not widely documented.
Utilization in Studying Steroidogenesis and Steroid Hormone Pathway Regulation
Steroidogenesis is the metabolic pathway that produces steroid hormones from cholesterol. nih.govnih.govresearchgate.net This process involves a series of enzymatic reactions catalyzed by specific enzymes, primarily from the cytochrome P450 family. nih.gov Understanding the regulation of this pathway is key to managing various endocrine disorders.
Structure-Activity Relationship (SAR) Studies to Map Key Pharmacophores
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. oncodesign-services.com They involve systematically modifying a molecule's structure and observing how these changes affect its biological activity. gardp.orgwikipedia.orgdrugdesign.org This process helps to identify the key chemical features, or pharmacophores, responsible for the molecule's interaction with a biological target. nih.gov
The this compound structure, with its androstane core and distinct hydroxyl group placements, is well-suited for SAR studies. Key modifications could include:
Alteration of Hydroxyl Groups: Esterification, etherification, or removal of the hydroxyl groups at the C3 and C17 positions would reveal their importance for receptor binding or metabolic stability.
Modification of the Steroid Backbone: Introducing substituents such as alkyl, halogen, or other functional groups at various positions on the steroid rings could enhance potency or selectivity.
Stereochemical Variations: Synthesizing and testing different stereoisomers of this compound would clarify the optimal three-dimensional arrangement for biological activity.
The data from such studies would be invaluable for designing more potent and selective steroid receptor modulators. The table below conceptualizes a potential SAR study on a generic steroid receptor target, illustrating how activity might change with specific modifications to the this compound structure.
| Compound | Modification from this compound Backbone | Hypothetical Receptor Binding Affinity (IC50) | Interpretation |
| This compound | - | 100 nM | Baseline activity. |
| Derivative A | C3-hydroxyl removed | >1000 nM | C3-OH is critical for receptor binding. |
| Derivative B | C17-hydroxyl esterified (acetate) | 50 nM | C17-esterification enhances binding, possibly by improving lipophilicity. |
| Derivative C | Methyl group added at C7-alpha | 200 nM | C7-alpha substitution is poorly tolerated, likely due to steric hindrance. |
| Derivative D | Fluorine added at C2 | 75 nM | C2-fluorination is tolerated and may slightly improve activity. |
Note: This table is illustrative and based on general SAR principles, as specific, published SAR data for this compound is limited.
Conceptualization of this compound as a Scaffold for Novel Chemical Entity Design
A molecular scaffold is a core structure upon which new molecules are built. pharmatutor.org The rigid, three-dimensional nature of the steroid nucleus makes it an excellent scaffold for developing new therapeutic agents. This compound provides a specific and less common androstenediol (B1197431) framework for such endeavors.
Rational drug design involves creating new molecules based on a known biological target's structure or the SAR of existing ligands. nih.govnih.govnih.gov Using this compound as a starting scaffold, medicinal chemists could design novel ligands targeting specific steroid receptors. For example, if the goal is to create a selective androgen receptor modulator (SARM), computational docking studies could be used to model how this compound fits into the androgen receptor's ligand-binding pocket. This information could then guide the addition of functional groups to the this compound scaffold to enhance interactions with specific amino acid residues in the receptor, thereby increasing affinity and selectivity over other steroid receptors. researchgate.netnih.gov
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules—a "library"—in a single process. wikipedia.orgnih.govijpsonline.com This approach is highly efficient for discovering new lead compounds. ijpsr.com
The this compound backbone is suitable for combinatorial synthesis. The two hydroxyl groups serve as convenient handles for attaching a wide variety of chemical building blocks. Using techniques like parallel synthesis or split-and-pool synthesis, a diverse library of this compound derivatives could be generated. nih.govijpsr.com For example, one could react this compound with a collection of different carboxylic acids to create a library of diesters, or with various isocyanates to produce a library of dicarbamates. This library could then be subjected to high-throughput screening to identify compounds with desired biological activities, such as specific receptor antagonism or enzymatic inhibition. nih.gov While the this compound structure is amenable to these methods, the application of combinatorial chemistry to this specific scaffold has not been a prominent subject in published research.
Challenges and Future Directions in Madiol Research
Methodological Advancements in Steroid Chemical Biology
Advancements in chemical biology offer promising avenues for Madiol research. Traditional methods for detecting steroid hormones, such as LC-MS and GC-MS, often require extensive sample preparation. mdpi.com Newer rapid detection methods based on electrochemistry, colorimetry, fluorescence, Raman spectroscopy, and lateral flow immunoassays are being developed that require less sample preparation and can be used with portable instruments, potentially enhancing the efficiency of studying steroid interactions. mdpi.com Techniques like Raman spectroscopy are valuable for identifying and characterizing the chemical structure of molecules. mdpi.com
Furthermore, the efficient synthesis of steroid natural products is an active area of research, with recent advances in C-C bond formation and redox-relay events contributing to the construction of steroidal skeletons with complex oxidation states. nih.gov These synthetic methodologies could be applicable to modifying the Methandriol (B1676360) scaffold. Biocatalytic procedures, including oxidations, reductions, and dehydrogenations catalyzed by specific enzymes, also offer alternative approaches for functionalizing steroidal compounds. nih.gov The development of one-step bioprocesses by incorporating new steroid-modifying enzymatic activities in microbial strains is a convenient approach being explored in steroid biotechnology. nih.gov
Emerging Research Questions Regarding Selective Receptor Modulation by this compound
A key area of future research involves understanding and potentially controlling the selective receptor modulation by compounds like this compound. Anabolic-androgenic steroids primarily act as androgen receptor agonists. smolecule.com However, achieving tissue-selective activity with steroid-based compounds, similar to the concept of Selective Androgen Receptor Modulators (SARMs) or Selective Estrogen Receptor Modulators (SERMs), remains a significant research question. mltj.onlinetaylorandfrancis.com SARMs, for instance, are studied for their ability to bind the androgen receptor with high affinity and exhibit tissue-selective activity, offering potential therapeutic benefits without the unwanted side effects associated with non-selective androgens. mltj.online
Emerging questions for this compound and related compounds include:
How do subtle structural variations on the Methandriol scaffold influence binding affinity and downstream signaling at the androgen receptor and potentially other steroid receptors?
Can modifications to the this compound structure lead to compounds that preferentially activate or block androgen receptor function in specific tissues?
What are the molecular mechanisms underlying any observed tissue selectivity, and can these mechanisms be exploited for therapeutic purposes?
Research into selective receptor modulators for other steroid receptors, such as progesterone (B1679170) and glucocorticoid receptors, highlights the complexity of achieving tissue-specific effects and the ongoing efforts to develop compounds with tailored activity profiles. nih.govuu.nl Applying similar research strategies to the androgen receptor and the Methandriol scaffold could provide insights into selective modulation by this compound.
Integration of Computational Chemistry and Experimental Research for Predictive Modeling
The integration of computational chemistry with experimental research is becoming increasingly crucial for understanding and predicting the behavior of steroid compounds. Computational models can be used to estimate the synthesis and secretion of steroid hormones and predict biochemical responses to chemicals that modulate steroidogenic enzyme activity. nih.gov
Computational chemistry techniques, such as molecular docking and dynamics simulations, can provide insights into the binding interactions of steroids with their target receptors. researchgate.netmdpi.com Combining these in silico approaches with in vitro experimental verification can enhance the prediction of protein-chemical interactions. plos.org Challenges exist in developing robust algorithms for analyzing complex biological data and ensuring the reliability of computational predictions. fastercapital.comarxiv.orgjatit.org However, the integration of these methods can accelerate the search for compounds with desired activities and help in understanding the structural properties and conformational distributions of steroid hormones. mdpi.complos.org Future directions involve refining computational models to better capture the dynamics of hormonal systems and integrating data from various sources to improve predictive accuracy. nih.govfrontiersin.org
Potential for Novel Chemical Biology Applications of the Methandriol Scaffold
The Methandriol scaffold, as the structural basis of this compound, holds potential for novel applications in chemical biology beyond its known anabolic effects. The steroid nucleus, a core feature of the Methandriol scaffold, is a versatile structure that can be modified to produce compounds with diverse biological activities. britannica.commdpi.com
Defined molecular scaffolds are being utilized in various fields, including biomedical sciences, for applications in drug and gene delivery. mdpi.comgoogle.com The ability to synthesize and derivatize scaffolds with specific functional groups allows for the creation of molecules with tailored properties. mdpi.com While direct applications of the Methandriol scaffold in these areas are not explicitly detailed in the search results, the general principles of using steroid scaffolds in chemical biology suggest potential avenues. Research could explore conjugating the Methandriol scaffold to other molecules or materials to create novel probes, targeted delivery systems, or tools for studying biological processes. The development of artificial scaffold systems in microbial metabolic engineering for organizing enzymes and improving catalytic efficiency also highlights the broader utility of scaffold-based approaches in chemical biology. frontiersin.org
Interdisciplinary Research Opportunities in Systems Biology and Omics Approaches
Omics technologies, such as genomics, proteomics, and metabolomics, generate vast amounts of data that can provide comprehensive insights into the biological pathways and networks influenced by steroid hormones. fastercapital.commosaiques-diagnostics.de Integrating these data with computational biology and mathematical modeling can lead to a deeper understanding of steroid action and its effects on biological systems. nih.govcolumbia.edu
Interdisciplinary research opportunities include:
Using transcriptomics and proteomics to identify the genes and proteins whose expression is modulated by this compound in different cell types or tissues.
Applying metabolomics to profile the metabolic changes induced by this compound exposure.
Developing systems biology models that integrate omics data to predict the downstream effects of this compound and identify potential off-target interactions.
Collaborations between chemists, biologists, computational scientists, and clinicians to translate findings from basic research into potential novel applications or a better understanding of steroid-related conditions.
Such interdisciplinary approaches are crucial for tackling complex biomedical problems and can lead to the identification of new targets and predictive signatures related to the effects of steroid compounds. nih.govcolumbia.edu
Q & A
Q. What methodological considerations are critical for synthesizing and characterizing Madiol in experimental chemistry?
Answer: Synthesis of this compound should follow protocols emphasizing reproducibility, including detailed reaction conditions (solvents, catalysts, temperature) and purification steps (e.g., recrystallization, chromatography). Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) for structural elucidation .
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% recommended for preclinical studies) .
- Mass Spectrometry (MS) to confirm molecular weight . Tabulate data with retention times, spectral peaks, and purity percentages to ensure transparency .
Q. How should in vitro assays be designed to evaluate this compound’s pharmacological activity?
Answer: Use dose-response experiments with appropriate controls (e.g., vehicle and positive controls) to establish baseline activity. Key steps include:
- Cell Line Selection : Prioritize cell models relevant to this compound’s hypothesized mechanism (e.g., cancer cell lines for oncology studies).
- Replication : Perform triplicate experiments to assess variability .
- Endpoint Validation : Include viability assays (MTT/XTT) and target-specific readouts (e.g., enzyme inhibition assays). Statistical analysis (e.g., ANOVA) must be predefined to avoid post hoc bias .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and in vivo toxicity profiles?
Answer: Conduct systematic comparisons using the following framework:
- Pharmacokinetic Analysis : Measure bioavailability, metabolism, and tissue distribution to identify disparities in drug exposure .
- Dose Escalation Studies : Test sub-therapeutic to supra-therapeutic doses in animal models to isolate toxicity thresholds .
- Omics Integration : Compare transcriptomic/proteomic data from in vitro and in vivo models to identify off-target effects . Contradictions should be documented in a matrix table, highlighting variables (e.g., metabolic enzymes, immune responses) that differ between models .
Q. What computational strategies enhance the reliability of this compound’s pharmacokinetic predictions?
Answer: Combine molecular dynamics simulations (e.g., binding affinity to cytochrome P450 enzymes) with machine learning models trained on structurally analogous compounds. Validate predictions using:
- In vitro-in vivo extrapolation (IVIVE) : Compare simulated hepatic clearance with experimental hepatocyte data .
- Sensitivity Analysis : Quantify model robustness by perturbing input parameters (e.g., logP, plasma protein binding) . Report results with confidence intervals and cross-validation metrics .
Q. What frameworks are recommended for integrating multi-omics data to elucidate this compound’s mechanism of action?
Answer: Adopt a systems biology approach :
- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : Apply mass spectrometry to map protein interaction networks affected by this compound .
- Pathway Enrichment Analysis : Tools like DAVID or Gene Ontology can link omics data to biological processes . Discrepancies between omics layers should be analyzed via latent variable modeling to distinguish primary effects from compensatory mechanisms .
Data Presentation and Validation
Q. How should researchers present contradictory spectral data in this compound characterization studies?
Answer: Use supplementary tables to document anomalous peaks or retention times, alongside proposed explanations (e.g., solvent artifacts, degradation products). Include raw data files in repositories like Zenodo for peer validation .
Q. What statistical methods mitigate false positives in high-throughput screening of this compound derivatives?
Answer: Apply Benjamini-Hochberg correction for multiple comparisons and use Bayesian hierarchical models to account for batch effects. Predefine significance thresholds (e.g., p < 0.01 with effect size >20%) to reduce Type I errors .
Ethical and Reproducibility Standards
Q. What protocols ensure reproducibility in this compound’s preclinical testing?
Answer: Follow ARRIVE guidelines for animal studies, detailing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
